molecular formula C15H13FO2 B6397360 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid CAS No. 1261922-46-6

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid

Cat. No.: B6397360
CAS No.: 1261922-46-6
M. Wt: 244.26 g/mol
InChI Key: OEEYNVQWNQZHGL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 2nd and 4th positions on the phenyl ring

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYNVQWNQZHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689001
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-46-6
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct fluorination of 2-(2,4-Dimethylphenyl)benzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and properties.

    6-Fluorobenzoic acid: Lacks the methyl groups, which can influence its steric and electronic characteristics.

    2,4-Dimethylbenzoic acid: Lacks both the fluorine atom and the additional phenyl ring, resulting in different chemical behavior.

Uniqueness

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid is unique due to the combination of the fluorine atom and the dimethylphenyl group, which imparts distinct chemical and physical properties.

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